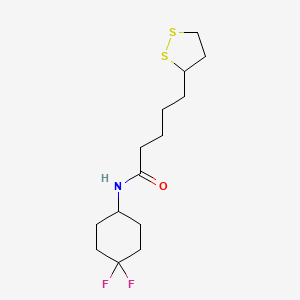

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide

Description

N-(4,4-Difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide is a synthetic compound featuring a 1,2-dithiolane (dithiolan) ring and a 4,4-difluorocyclohexyl substituent. The dithiolane moiety confers redox activity due to its disulfide bond, while the difluorocyclohexyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NOS2/c15-14(16)8-5-11(6-9-14)17-13(18)4-2-1-3-12-7-10-19-20-12/h11-12H,1-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEDHIGXUJFGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCCCC2CCSS2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves multiple steps:

Formation of the difluorocyclohexyl group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

Introduction of the dithiolan ring: The dithiolan ring can be synthesized by reacting a suitable dithiol with a halogenated precursor under basic conditions.

Amidation reaction: The final step involves the coupling of the difluorocyclohexyl group with the dithiolan ring through an amidation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolan ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Electrochemical Probes with Dithiolan Moieties

a) 5-(1,2-Dithiolan-3-yl)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Pentanamide (DBP/BA)

- Structure : Shares the 5-(1,2-dithiolan-3-yl)pentanamide backbone but substitutes the difluorocyclohexyl group with a phenyl ring bearing a boronic ester.

- Function: Acts as an electrochemical probe for hydrogen peroxide (H₂O₂). The boronic ester reacts with H₂O₂ to release electroactive phenol derivatives (e.g., DHP), generating measurable oxidation currents .

- Applications : Used in microsensors for in vivo H₂O₂ detection in Parkinson’s disease models .

b) 4-(5-(1,2-Dithiolan-3-yl)Pentanamido)-1,2-Phenylene Bis(2-Fluoro-5-Nitrobenzoate)

Key Comparison :

Therapeutic and Redox-Active Analogues

a) α-Lipoic Acid [(R)-5-(1,2-Dithiolan-3-yl)Pentanoic Acid]

- Structure : Contains the dithiolan ring but replaces the pentanamide chain with a carboxylic acid.

- Function: Endogenous antioxidant with applications in mitigating oxidative stress (e.g., acute paraquat poisoning) .

- Key Difference : The absence of the difluorocyclohexyl group and amide linkage reduces lipophilicity compared to the target compound.

b) N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide

Key Comparison :

Mechanistic and Functional Insights

Biological Activity

N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a difluorocyclohexyl moiety and a dithiolan group. The presence of these functional groups is believed to contribute to its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C12H16F2N2S2

- Molecular Weight : 302.39 g/mol

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The dithiolan group may facilitate redox reactions or influence enzyme activity through reversible binding.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary tests suggest that the compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, the compound was tested against several cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation with IC50 values suggesting strong anticancer potential.

Table 2: Case Study Results

Discussion

The diverse biological activities observed in this compound highlight its potential as a lead compound for drug development. Its unique structure allows for interactions that could be exploited in therapeutic applications. Further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.